(2R*,6S*)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine
Description
This compound is a complex organic molecule that contains several functional groups. It has a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The morpholine ring is substituted with two methyl groups and one complex side chain. The side chain contains an imidazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the morpholine ring, followed by the addition of the methyl groups and the complex side chain. The exact synthesis process would depend on the specific reactions used and the order in which the functional groups are added .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and imidazole rings would give the molecule a certain degree of rigidity, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the imidazole ring could participate in reactions at the nitrogen atoms. The sulfonyl group could also be reactive, particularly at the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in water, while the nonpolar methyl groups could make it soluble in organic solvents .Future Directions
The potential applications of this compound would depend on its specific properties and effects. If it does have antifungal properties, it could be developed into a new type of antifungal drug. Alternatively, it could be used as a building block for the synthesis of other complex organic molecules .
properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3S/c1-11(2)7-18-14(6-16-15(18)22(5,19)20)10-17-8-12(3)21-13(4)9-17/h6,11-13H,7-10H2,1-5H3/t12-,13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHKHSGIPJDTQE-BETUJISGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(N2CC(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CN=C(N2CC(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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